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An In-depth Technical Guide to British Anti-Lewisite (Dimercaprol)
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the original research on British Anti-
Lewisite (BAL), also known as dimercaprol. It delves into the core scientific principles,
experimental data, and methodologies from foundational studies, offering a valuable resource
for professionals in research and drug development.

Core Concepts and History

British Anti-Lewisite (BAL), chemically 2,3-dimercaptopropanol, is a chelating agent developed
during World War Il as an antidote to the arsenic-based chemical warfare agent, Lewisite.[1][2]
A team of biochemists at Oxford University, including Sir Rudolph Albert Peters, L.A. Stocken,
and R.H.S. Thompson, developed BAL in 1940.[1] Their research revealed that dithiol
compounds could effectively compete with tissue sulfhydryl groups for binding with arsenicals,
thus mitigating their toxic effects.[3][4] Following the war, its therapeutic applications expanded
to treat poisoning by other heavy metals such as gold and mercury.[1][5]

Mechanism of Action: Chelation

The primary mechanism of action of dimercaprol is chelation. Arsenic and other heavy metals
exert their toxicity by binding to adjacent thiol (-SH) residues on essential metabolic enzymes,
forming a stable chelate complex that inhibits enzyme activity.[6] Dimercaprol, a dithiol,
competes with these enzymes for the metal ion. Its two sulfhydryl groups form a stable, five-
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membered ring complex with the heavy metal, which is less toxic and can be readily excreted
in the urine.[1][6]

Caption: Chelation of arsenic by British Anti-Lewisite (BAL).

Quantitative Data from Original Research

The following tables summarize key quantitative data extracted from original research papers
on British Anti-Lewisite.

. Arsenical BAL Treatment
Animal Model Outcome Reference
Compound Protocol
Topical
] o application of 5%  Prevention of
Rabbit Lewisite ] ) ) [3]
BAL in benzyl skin lesions
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Rat Lewisite o ) [3]
injection of BAL survival rate
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- injections of BAL -
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Table 3: Toxicity Data (Animal Studies)
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Animal Model Rout.e ?f . LD50 (mg/kg) Observations Reference
Administration
BAL is noted to
> 3 g/kg (for be significantly
Rat Intramuscular DMS, a BAL more toxic than [9]
analogue) its analogue
DMS.
BAL is noted to
> 3 g/kg (for be significantly
Mouse Intramuscular DMS, a BAL more toxic than 9]
analogue) its analogue
DMS.
Toxic symptoms
and death
observed in
animals with
Rabbit Intramuscular Not specified hepatic damage [1]

at doses below

the lethal dose

for healthy
animals.
Table 4: Pharmacokinetics
. Route of
Parameter Value Species o . Reference
Administration
Peak Plasma )
) 30-60 minutes Human Intramuscular [1]
Concentration
Excretion Primarily urinary Human Intramuscular [6]

Experimental Protocols from Original Research
Protocol 1: Treatment of Arsenical Dermatitis with BAL
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e Objective: To assess the efficacy of BAL in treating arsenical dermatitis arising from
arsenotherapy for syphilis.

o Methodology:
o Patients with arsenical dermatitis were selected for the study.

o BAL was administered via deep intramuscular injection. The preparation was a 10%
solution of BAL in arachis oil containing 20% benzyl benzoate.

o Dosage regimens varied, but a typical course involved injections every 4 to 6 hours for the
first two days, followed by a reduction in frequency.

o Clinical improvement, including resolution of skin lesions, was monitored and recorded.

[¢]

Urinary arsenic excretion was measured in some cases to quantify the effect of BAL.

» Reference: Based on the clinical studies by Longcope et al. (1946).
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Caption: General workflow for early clinical studies of BAL.

Synthesis of 2,3-Dimercaptopropanol

While the original wartime synthesis was a closely guarded secret, subsequent publications
and patents have outlined the general chemical processes. A common laboratory synthesis
involves the reaction of allyl bromide with sodium sulfite, followed by bromination and
subsequent reaction with sodium hydrogen sulfide.

Adverse Effects and Modern Perspectives
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Dimercaprol has a narrow therapeutic index and is associated with a range of adverse effects,
including pain at the injection site, hypertension, tachycardia, nausea, and vomiting.[1][6] Due
to its toxicity and the need for painful intramuscular injections, less toxic, water-soluble
analogues such as dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic
acid (DMPS) have been developed and are now often preferred for the treatment of heavy
metal poisoning.[2][10] However, BAL remains an important drug, particularly in cases of
severe arsenic poisoning and when oral administration of other chelators is not feasible.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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